Thalidomide-5'-piperazine-C2-OH
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Overview
Description
Thalidomide-5’-piperazine-C2-OH is a conjugate of thalidomide and a piperazine linker, often used in the synthesis of PROTAC (Proteolysis Targeting Chimeras) molecules. This compound serves as a ligand for the E3 ubiquitin ligase, cereblon, and is instrumental in recruiting the CRBN protein . It is primarily used in research settings to study protein degradation pathways and develop targeted therapies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-5’-piperazine-C2-OH involves multiple steps, starting with the preparation of thalidomide. Thalidomide is synthesized through the reaction of phthalic anhydride with L-glutamic acid, followed by cyclization to form the phthalimide ring . The piperazine linker is then introduced through a nucleophilic substitution reaction, where the piperazine moiety reacts with the thalidomide derivative under controlled conditions .
Industrial Production Methods
Industrial production of Thalidomide-5’-piperazine-C2-OH follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Thalidomide-5’-piperazine-C2-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can modify the functional groups on the piperazine linker.
Substitution: Nucleophilic substitution reactions are common, especially when introducing the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced forms of the compound, and various substituted analogs .
Scientific Research Applications
Thalidomide-5’-piperazine-C2-OH has a wide range of scientific research applications:
Chemistry: Used in the synthesis of PROTAC molecules to study protein degradation pathways.
Biology: Investigates the role of cereblon in cellular processes and protein homeostasis.
Medicine: Explores potential therapeutic applications in cancer treatment and autoimmune diseases.
Industry: Utilized in the development of targeted therapies and drug discovery
Mechanism of Action
Thalidomide-5’-piperazine-C2-OH exerts its effects by binding to the cereblon protein, a component of the E3 ubiquitin ligase complex. This binding inhibits the ubiquitin ligase activity of cereblon, leading to the degradation of target proteins. The compound’s mechanism involves the recruitment of CRBN protein, which facilitates the ubiquitination and subsequent proteasomal degradation of specific substrates .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound, used for its immunomodulatory and anti-angiogenic properties.
Lenalidomide: A derivative of thalidomide with enhanced potency and reduced side effects.
Pomalidomide: Another thalidomide derivative with similar applications in cancer therapy.
Uniqueness
Thalidomide-5’-piperazine-C2-OH is unique due to its role in PROTAC technology, which allows for targeted protein degradation. This specificity and ability to modulate protein levels make it a valuable tool in research and therapeutic development .
Properties
Molecular Formula |
C19H22N4O5 |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-[4-(2-hydroxyethyl)piperazin-1-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C19H22N4O5/c24-10-9-21-5-7-22(8-6-21)12-1-2-13-14(11-12)19(28)23(18(13)27)15-3-4-16(25)20-17(15)26/h1-2,11,15,24H,3-10H2,(H,20,25,26) |
InChI Key |
RTHBKKJYWWFDAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CCO |
Origin of Product |
United States |
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